molecular formula C6H11NO2 B2514829 4-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 1319736-87-2

4-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B2514829
CAS No.: 1319736-87-2
M. Wt: 129.159
InChI Key: USLIRRDZCYCNQT-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)pyrrolidin-2-one, also known as 4-(2-hydroxyethyl)-2-pyrrolidinone, is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a hydroxyethyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Safety and Hazards

The safety information for “4-(2-Hydroxyethyl)pyrrolidin-2-one” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring, a key feature of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .

Biochemical Analysis

Biochemical Properties

4-(2-Hydroxyethyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. This inhibition can result in altered metabolic flux and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been noted, where a specific dosage level results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. For example, it has been shown to bind to albumin in the bloodstream, aiding its distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-hydroxyethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyethyl group and the lactam ring, which provide reactive sites for chemical transformations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the lactam ring can produce amines .

Comparison with Similar Compounds

Uniqueness: 4-(2-Hydroxyethyl)pyrrolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This structural feature also contributes to its diverse applications in various fields .

Properties

IUPAC Name

4-(2-hydroxyethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLIRRDZCYCNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319736-87-2
Record name 4-(2-hydroxyethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

100 mg Methyl 2-(5-oxopyrrolidine-3-yl)acetate (I.26) was placed in tetrahydrofuran and 30 mg lithium borohydride was added and the mixture stirred at ambient temperature overnight. The suspension was diluted with saturated sodium chloride solution and extracted with ethyl acetate (×3). The water phase was freeze dried.
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